4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
Overview
Description
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position and an amine group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 4-bromo-1h-pyrazolo[4,3-c]pyridin-3-amine belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Mode of Action
Given its structural similarity to adenine and guanine, it can be hypothesized that it might interact with its targets in a similar manner as these purine bases .
Biochemical Pathways
Considering its structural similarity to adenine and guanine, it might be involved in pathways where these purine bases play a crucial role .
Result of Action
Given its structural similarity to adenine and guanine, it might exert effects similar to these purine bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the design of small-molecule inhibitors targeting various enzymes and receptors.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine fused ring structure but differ in the position of the substituents.
1H-Pyrazolo[3,4-c]pyridines: These compounds have a similar structure but may have different substituents at various positions.
1H-Pyrazolo[4,3-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to the presence of the bromine atom at the 4-position and the amine group at the 3-position. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H3,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNHFNYJHFLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900863-28-7 | |
Record name | 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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